5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine
Description
Properties
Molecular Formula |
C8H4F3N3S |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
5-(2,3,5-trifluorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H4F3N3S/c9-3-1-4(6(11)5(10)2-3)7-13-14-8(12)15-7/h1-2H,(H2,12,14) |
InChI Key |
XKOFZGQUIZHNIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=NN=C(S2)N)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,3,5-trifluoroaniline with thiocarbonyl diimidazole. The reaction is carried out under reflux conditions in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or amine derivative.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The compound can inhibit or activate enzymes, alter gene expression, or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
- Planarity and Conformation : Analogs like the 3,5-dimethylphenyl derivative exhibit planarity (r.m.s. deviation: 0.149 Å) due to intramolecular hydrogen bonds , while the pyridyl analog shows variable dihedral angles (18.2°–30.3°) between the thiadiazole and aromatic rings . The trifluorophenyl group may induce similar conformational rigidity.
- Synthetic Routes : Most analogs are synthesized via cyclocondensation of substituted precursors with thiosemicarbazide or POCl₃-mediated cyclization . Fluorinated derivatives likely require specialized fluorinated starting materials.
Crystallographic and Physicochemical Properties
- Crystal Packing : Analogs like the 3,5-dimethylphenyl derivative form layered structures via intermolecular C–H···N hydrogen bonds , while the pyridyl derivative adopts a 2D supramolecular network via N–H···N interactions . The trifluorophenyl group’s electronegativity may promote similar cohesive crystal packing.
- Solubility and Stability : Fluorinated compounds generally exhibit lower aqueous solubility but higher thermal and oxidative stability. This contrasts with methyl or pyridyl groups, which enhance solubility via polar interactions.
Biological Activity
5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects based on recent research findings.
- Molecular Formula : C8H4F3N3S
- CAS Number : 3026696-77-2
- Structure : The compound features a thiadiazole ring with a trifluorophenyl substituent, which is significant for its biological activity due to the electron-withdrawing nature of the fluorine atoms.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound.
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells via the caspase pathway. This pathway is crucial for programmed cell death and is often dysregulated in cancer .
- It also acts as an inhibitor of key enzymes involved in cancer cell proliferation such as inosine monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK) .
-
In Vitro Studies :
- In MTT assays involving various cancer cell lines (e.g., PC3 prostate cancer and MCF7 breast cancer), compounds derived from thiadiazoles exhibited significant cytotoxicity with IC50 values indicating potent anti-proliferative effects .
- For instance, a related compound demonstrated an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of exposure .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties:
- Cytotoxicity Testing :
- Case Studies :
| Microorganism | Zone of Inhibition (mm) | Concentration (μg/disk) | Reference |
|---|---|---|---|
| E. coli | 15 | 500 | |
| Salmonella typhi | 19 | 500 |
Toxicological Studies
In addition to its therapeutic potential, the toxicity profile of this compound has been evaluated using Daphnia magna as a model organism:
Q & A
Basic: What are the standard synthetic routes for 5-(2,3,5-trifluorophenyl)-1,3,4-thiadiazol-2-amine, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves cyclocondensation of a trifluorophenyl-substituted carboxylic acid derivative (e.g., 2,3,5-trifluorobenzohydrazide) with thiosemicarbazide, followed by oxidative cyclization using agents like POCl₃ or H₂SO₄ . For example, analogous compounds (e.g., 5-(3-iodophenyl) derivatives) are synthesized under reflux with toluene or ethanol, followed by crystallization from acetone or ethanol to achieve >95% purity . Purity validation requires HPLC (≥99% purity threshold), NMR (to confirm substituent positions), and elemental analysis (C, H, N, S within ±0.4% theoretical values) .
Basic: How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation. For example, related thiadiazoles (e.g., 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine) are analyzed using SHELXL for refinement, revealing planarity (r.m.s. deviation <0.15 Å) and intramolecular hydrogen bonds (C–H···N, ~2.5 Å) . Spectroscopic methods include:
- ¹H/¹³C NMR : To confirm aromatic proton environments (e.g., trifluorophenyl substituents show distinct splitting patterns).
- FT-IR : Peaks at ~3300 cm⁻¹ (N–H stretching) and 1600 cm⁻¹ (C=N/C–S vibrations) .
- Mass spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ .
Advanced: How do electronic effects of the 2,3,5-trifluorophenyl group influence the compound’s reactivity and biological activity?
Methodological Answer:
The trifluorophenyl group enhances lipophilicity (logP ~2.8) and electron-withdrawing effects, stabilizing the thiadiazole ring and modulating bioactivity. Comparative studies on halogenated analogs (e.g., 5-(3-iodophenyl) vs. 5-(3-fluorophenyl)) show that fluorine’s high electronegativity increases binding affinity to enzymes like kinases (~10-fold higher IC₅₀ vs. chloro analogs) . Computational studies (DFT) can quantify substituent effects:
- HOMO-LUMO gaps : Lower gaps (~4.5 eV) correlate with enhanced electrophilic reactivity.
- Molecular docking : Trifluorophenyl derivatives show stronger π-π stacking with protein active sites (e.g., EGFR kinase) .
Advanced: What strategies resolve contradictions in reported biological activities of structurally similar thiadiazoles?
Methodological Answer:
Discrepancies in bioactivity (e.g., anticancer IC₅₀ varying by >50% across studies) often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) .
- Metabolic stability tests : Assess compound degradation in microsomal models (e.g., CYP3A4 interactions) .
- Structural analogs : Compare 5-(2,3,5-trifluorophenyl) with 5-(3,5-difluorophenyl) derivatives to isolate substituent effects .
Advanced: How can computational methods optimize the design of derivatives targeting specific enzymes?
Methodological Answer:
A multi-step workflow is recommended:
Virtual screening : Use MolPort or ZINC databases to mine analogs with similar scaffolds.
Docking simulations (AutoDock Vina) : Prioritize derivatives with binding energies ≤−8.0 kcal/mol for kinases .
MD simulations (GROMACS) : Validate stability of ligand-protein complexes over 100 ns trajectories.
ADMET prediction (SwissADME) : Optimize pharmacokinetics (e.g., BBB permeability, CYP inhibition) .
Basic: What analytical techniques quantify this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). LOD: 0.1 ng/mL .
- UV-Vis : Quantify at λ = 270 nm (ε ~12,000 M⁻¹cm⁻¹) in PBS buffer (pH 7.4) .
- Microscopy : Fluorescent tagging (e.g., BODIPY conjugates) for cellular uptake studies .
Advanced: What are the crystallographic challenges in analyzing this compound, and how are they addressed?
Methodological Answer:
Crystallization difficulties arise from flexible substituents (e.g., trifluorophenyl rotation). Solutions include:
- Slow evaporation : From acetone/ethanol (1:1) at 4°C for 7 days .
- Hirshfeld surface analysis : To identify dominant intermolecular interactions (e.g., N–H···N, C–F···π) .
- TWINABS for twinning correction : Critical for low-symmetry space groups (e.g., P 1) .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
Stability studies (pH 1–10, 25–60°C) reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
